

"statistical analysis of dose-response data for 1,3-Dichloropropene"

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Compound of Interest

Compound Name: 1,3-Dichloropropene

Cat. No.: B154105

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A comparative analysis of the dose-response data for **1,3-Dichloropropene** (1,3-D) reveals critical insights into its toxicity and carcinogenic potential. This guide provides a structured overview of the statistical analysis, experimental data, and methodologies used to assess the risks associated with this soil fumigant.

Quantitative Dose-Response Data for 1,3-Dichloropropene

The following tables summarize key quantitative data from dose-response studies of **1,3-Dichloropropene**, covering acute toxicity, non-cancer chronic effects, and carcinogenicity.

Table 1: Acute Toxicity of **1,3-Dichloropropene**

Endpoint	Species	Exposure Route	Value	Reference
LC50 (4-hour)	Rat (female)	Inhalation	904 ppm	[1]
LC50 (4-hour)	Rat (male)	Inhalation	855-1,035 ppm	[1]
LC50 (1-hour)	Rat	Inhalation (Telone C-17®)	253 ppm	[1]

Table 2: Non-Cancer Chronic Dose-Response Data for **1,3-Dichloropropene**

Value	Species	Critical Effect	Value (Oral)	Value (Inhalation)	Agency/Source
Reference Dose (RfD)	Rat	Forestomach hyperplasia, body weight reduction	0.03 mg/kg/day	-	EPA[2][3]
Reference Concentration (RfC)	Mouse	Histopathology in nasal epithelium	-	0.02 mg/m ³	EPA[2][3]
Chronic Oral MRL	Rat	Basal cell hyperplasia of the nonglandular stomach	0.03 mg/kg/day	-	ATSDR[3]
Chronic Inhalation MRL	Mouse	Hypertrophy/hyperplasia of nasal respiratory epithelium	-	0.007 ppm	ATSDR[3]
LOAEL (Oral)	Rat	Forestomach histopathology	12.5 mg/kg/day	-	U.S. EPA[4]
NOAEL (Oral)	Rat	Forestomach histopathology	2.5 mg/kg/day	-	U.S. EPA[4]

Table 3: Carcinogenicity of **1,3-Dichloropropene**

Parameter	Exposure Route	Value	Agency/Source
Oral Slope Factor	Oral	$1 \times 10^{-1} \text{ (mg/kg/day)}^{-1}$	EPA[2][5]
Inhalation Unit Risk	Inhalation	$5.7 \times 10^{-5} \text{ (}\mu\text{g/m}^3\text{)}^{-1}$ (equivalent to 0.057 ppm ⁻¹)	OEHHA
Carcinogen Classification	Both	Group B2, probable human carcinogen	EPA
Carcinogen Classification	Both	Reasonably anticipated to be a human carcinogen	DHHS[6]
Carcinogen Classification	Both	Possibly carcinogenic to humans	IARC[6]

Note: Early cancer studies by the National Toxicology Program (NTP) used a formulation of 1,3-D that contained 1% epichlorohydrin, a known mutagen and carcinogen, as a stabilizer.[7] More recent studies on 1,3-D with a different stabilizer (epoxidized soybean oil) have shown a lack of carcinogenicity.[7]

Comparison with Alternatives

Identifying direct toxicological dose-response comparisons for alternatives to 1,3-D is challenging based on available literature, which focuses more on efficacy. However, some alternatives have been evaluated for pest control.

- Dimethyl disulfide (DMDS): A soil fumigant that has shown effectiveness in reducing nematode populations, comparable to 1,3-D.[8] However, it can have a negative impact on soil biological quality in sandier soils.[8]
- Non-fumigant nematicides (Oxamyl and Fenamiphos): These alternatives have shown varied and generally lower efficacy compared to 1,3-D and DMDS for controlling nematodes and fungal pathogens.[8]

A comprehensive dose-response analysis for these alternatives would be required for a direct toxicological comparison.

Experimental Protocols

Detailed methodologies are crucial for interpreting dose-response data. Below are representative protocols for chronic toxicity studies of **1,3-Dichloropropene**.

Chronic Oral Bioassay in Rats (Based on Stott et al., 1995)

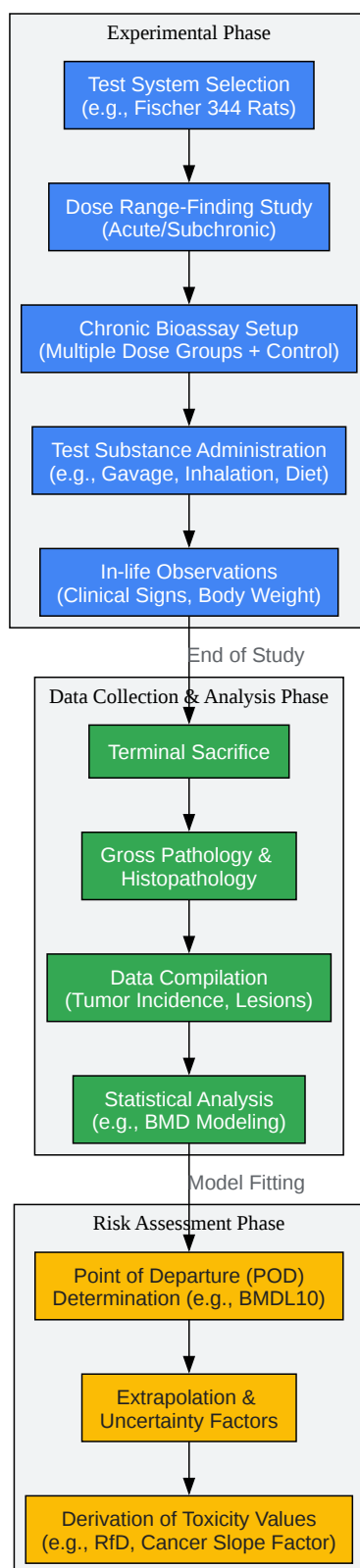
- Objective: To determine the chronic toxicity and carcinogenic potential of **1,3-Dichloropropene** administered orally.
- Test Substance: **1,3-Dichloropropene** (Telone II®), microencapsulated in a starch/sucrose matrix and mixed into the diet.[\[9\]](#)
- Test Animals: Fischer 344 rats.[\[9\]](#)
- Administration: The test substance was administered daily in the diet for two years.[\[4\]](#)
- Dose Levels: Multiple dose groups were used, including a control group and doses ranging up to 100 mg/kg/day in subchronic studies.[\[9\]](#) The chronic study identified a No-Observed-Adverse-Effect Level (NOAEL) of 2.5 mg/kg/day and a Lowest-Observed-Adverse-Effect Level (LOAEL) of 12.5 mg/kg/day.[\[4\]](#)
- Observations: Animals were observed for clinical signs of toxicity, and body weight was regularly recorded. At the end of the study, a complete histopathological examination of organs and tissues was performed.
- Critical Effects: The primary effects observed were chronic irritation leading to forestomach hyperplasia and a significant reduction in body weight.[\[2\]](#)
- Statistical Analysis: A Benchmark Dose (BMD) analysis was performed on the incidence of forestomach histopathology to determine the point of departure for risk assessment.[\[4\]](#) The BMDL10 (the 95% lower confidence limit on the dose that causes a 10% response) was calculated and used to derive the oral Reference Dose (RfD).[\[3\]](#)[\[4\]](#)

Chronic Inhalation Bioassay in Mice (Based on Lomax et al., 1989)

- Objective: To evaluate the chronic toxicity and carcinogenic potential of **1,3-Dichloropropene** via inhalation.
- Test Substance: **1,3-Dichloropropene** vapor (Telone II®).[\[10\]](#)
- Test Animals: B6C3F1 mice.[\[10\]](#)
- Administration: Animals were exposed to the vapor for 6 hours per day, 5 days per week, for up to two years.[\[3\]](#)
- Dose Levels: Multiple concentration levels were tested, including 0, 5, 20, and 60 ppm.[\[1\]](#)
- Observations: Regular clinical observations were made. At study termination, comprehensive histopathology was conducted, with a focus on the respiratory tract.
- Critical Effects: The most sensitive effects observed were lesions in the nasal epithelium, including hypertrophy and hyperplasia of the respiratory epithelium and degeneration of the olfactory epithelium.[\[3\]](#)[\[11\]](#)[\[10\]](#) An increased incidence of benign bronchioalveolar adenomas was also seen in male mice at the highest dose.[\[1\]](#)[\[11\]](#)
- Statistical Analysis: Benchmark Concentration (BMC) modeling was applied to the nasal lesion data to derive the inhalation Reference Concentration (RfC).[\[1\]](#)[\[2\]](#)

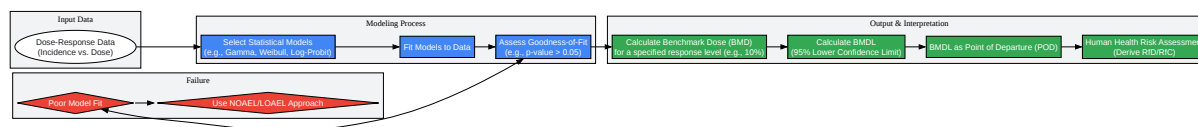
Visualizations

The following diagrams illustrate the typical workflow for a dose-response study and the logical process of statistical analysis.



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Caption: Experimental workflow for a chronic dose-response toxicity study.



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Caption: Logical relationships in Benchmark Dose (BMD) statistical analysis.

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